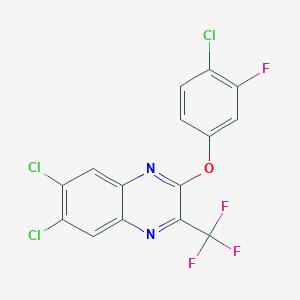
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, also known as DCFTQ, is an organic compound with a wide range of applications in the field of scientific research. DCFTQ is a fluorinated quinoxaline derivative, which is a type of heterocyclic aromatic compound. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO). DCFTQ is used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin in some organisms. It is also used as a fluorescent probe in biochemical assays and as an antifungal agent.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Research has explored the synthesis and characterization of tri-fluoromethyl substituted quinoxaline derivatives, which share structural similarities with 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline. These compounds exhibit unique optical properties such as absorption, emission, quantum yield, and Aggregation Induced Emission (AIE), influenced by electron-withdrawing and electron-donating units within their structure. The fluorescence and morphological characteristics of these compounds are potentially valuable for materials science, specifically in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).
Antimicrobial Activity
Quinoxaline derivatives, including those structurally related to 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, offering insights into the relationships between molecular structure and antimicrobial efficacy (Ishikawa, Sugiyama, & Yokoyama, 2013).
Photophysical Properties
The photophysical studies of quinoxaline derivatives focus on their excited-state behaviors, such as excited-state intramolecular proton transfer (ESIPT), which result in dual emission patterns and large Stokes shifts. These properties are crucial for the development of advanced fluorescent probes and materials with applications in bioimaging and sensing technologies (Padalkar & Sekar, 2014).
Electronic Materials
Quinoxaline-based compounds, including those related to 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, are of interest for their potential applications in electronic materials. Their synthesis, structural characterization, and the study of their electronic absorption and emission spectra can lead to the development of new materials for organic electronics and photonics applications (Koner & Ray, 2008).
Propiedades
IUPAC Name |
6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSGVKYPBSYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl3F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)
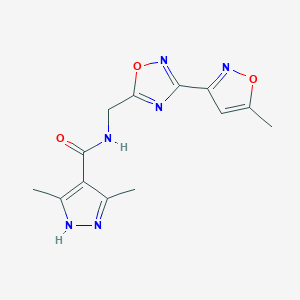
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)
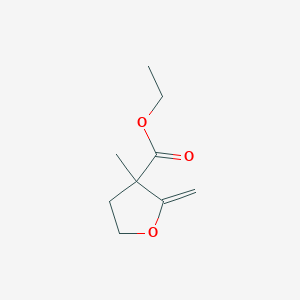
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)
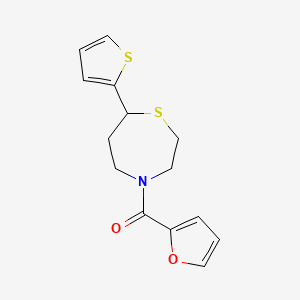
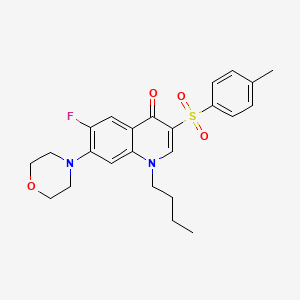
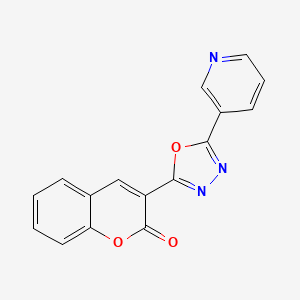

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)